tert-butyl3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylatehydrochloride: is a complex organic compound that features a tetrazole ring, a pyrrolidine ring, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of 5-aminotetrazole, which is synthesized through the reaction of cyanamide with hydrazine hydrochloride, followed by diazotization and cyclization . The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction involving appropriate precursors. Finally, the tert-butyl group is introduced via a tert-butylation reaction .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its tetrazole ring is known for its bioactivity, and derivatives of this compound could be explored for their therapeutic properties .
Industry: In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of tert-butyl3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pyrrolidine ring can also interact with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure but features a piperidine ring instead of a pyrrolidine ring.
3,6-bis(1H-1,2,3,4-tetrazol-5-yl)-1,2,4,5-tetrazine: This compound contains two tetrazole rings and is known for its energetic properties.
Uniqueness: tert-butyl3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylatehydrochloride is unique due to its combination of a tetrazole ring, a pyrrolidine ring, and a tert-butyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H19ClN6O2 |
---|---|
Molekulargewicht |
290.75 g/mol |
IUPAC-Name |
tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N6O2.ClH/c1-9(2,3)18-8(17)16-5-4-10(11,6-16)7-12-14-15-13-7;/h4-6,11H2,1-3H3,(H,12,13,14,15);1H |
InChI-Schlüssel |
BTUYKLJUYCTSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=NNN=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.